Methyl vs. Ethyl Ester: Differential LogP Impacts Partitioning and Bioavailability Potential
The methyl ester variant of 4-amino-3,5-dibromobenzoate exhibits a significantly lower LogP value compared to its ethyl ester counterpart. This difference directly influences its lipophilicity, a critical parameter in drug design that governs membrane permeability, solubility, and off-target binding .
| Evidence Dimension | Lipophilicity (Predicted Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Ethyl 4-amino-3,5-dibromobenzoate: LogP = 3.80 |
| Quantified Difference | Δ LogP = -1.30 (Target is 34% less lipophilic based on log scale) |
| Conditions | Predicted/Calculated physicochemical properties; data from Hit2Lead screening compound database and BOC Sciences. |
Why This Matters
For procurement in medicinal chemistry, the lower LogP of the methyl ester makes it the preferred starting point for hit-to-lead campaigns where enhanced aqueous solubility and reduced non-specific binding are desired, offering a clear alternative to more lipophilic esters.
